![molecular formula C18H16N2O2S B2569415 1-Benzothiophen-2-yl-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone CAS No. 2380060-93-3](/img/structure/B2569415.png)
1-Benzothiophen-2-yl-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone
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Overview
Description
1-Benzothiophen-2-yl-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone is a chemical compound . It is a type of aromatic ketone, which are important pharmaceutical intermediates, especially the pyridin-2-yl-methanone motifs .
Synthesis Analysis
The synthesis of aromatic ketones like 1-Benzothiophen-2-yl-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone has gained extensive attention in recent years . An efficient copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes through a direct Csp3-H oxidation approach with water under mild conditions has been described .Chemical Reactions Analysis
In the synthesis of aromatic ketones like 1-Benzothiophen-2-yl-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone, transition metals catalyze the oxidation of Csp3-H . This reaction involves pyridin-2-yl-methanes with aromatic rings, such as substituted benzene, thiophene, thiazole, pyridine, and triazine .properties
IUPAC Name |
1-benzothiophen-2-yl-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c21-18(17-8-14-4-1-2-6-16(14)23-17)20-10-13(11-20)12-22-15-5-3-7-19-9-15/h1-9,13H,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADQKBWNXESTTBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=CC=CC=C3S2)COC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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